molecular formula C24H21N3O5 B7687764 N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B7687764
M. Wt: 431.4 g/mol
InChI Key: PUQODRJNDJHFBV-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound features a complex structure with multiple functional groups, including methoxyphenyl and oxadiazole moieties, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,2,4-oxadiazole ring.

    Attachment of the phenoxy group: The phenoxy group is introduced through nucleophilic substitution reactions.

    Acetamide formation: The final step involves the formation of the acetamide group by reacting the intermediate with an appropriate amine source.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and oxadiazole moieties, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of enzymes like EGFR and VEGFR-2, which are involved in cell proliferation and angiogenesis . The compound binds to these receptors, blocking their signaling pathways and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-2-{2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular pathways involved in disease processes.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O5/c1-29-18-12-10-16(11-13-18)23-26-24(32-27-23)20-8-3-4-9-21(20)31-15-22(28)25-17-6-5-7-19(14-17)30-2/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQODRJNDJHFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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